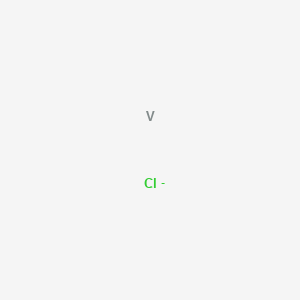
Vanadium pentachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanadium pentachloride is an inorganic compound with the chemical formula VCl₅. It is a black, diamagnetic solid that adopts a bioctahedral structure similar to that of niobium pentachloride . This compound is known for its high reactivity and is primarily used in various chemical reactions and industrial applications.
Preparation Methods
Vanadium pentachloride can be synthesized through several methods:
- this compound is prepared by reacting vanadium pentafluoride with excess boron trichloride:
From Vanadium Pentafluoride: 2VF5+10BCl3→[VCl5]2+10BF2Cl
From Vanadium Tetrachloride: It can also be produced by chlorinating vanadium tetrachloride at elevated temperatures.
Chemical Reactions Analysis
Vanadium pentachloride undergoes various types of chemical reactions:
- It is unstable at room temperature and decomposes to vanadium tetrachloride and chlorine gas:
Oxidation and Reduction: [VCl5]2→2VCl4+Cl2
Substitution Reactions: This compound can react with phosphines and nitrogen bases to form complexes.
Hydrolysis: It reacts with water to form vanadium oxychloride and hydrochloric acid.
Scientific Research Applications
Vanadium pentachloride has several applications in scientific research:
Mechanism of Action
The mechanism by which vanadium pentachloride exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
Vanadium pentachloride can be compared with other similar compounds such as niobium pentachloride and tantalum pentachloride:
Niobium Pentachloride (NbCl₅): Similar in structure and reactivity, but more stable than this compound.
Tantalum Pentachloride (TaCl₅): Also similar in structure, but less reactive compared to this compound.
Properties
CAS No. |
14986-47-1 |
|---|---|
Molecular Formula |
ClV- |
Molecular Weight |
86.39 g/mol |
IUPAC Name |
vanadium;chloride |
InChI |
InChI=1S/ClH.V/h1H;/p-1 |
InChI Key |
IAHBIMWHYUOIOH-UHFFFAOYSA-M |
Canonical SMILES |
[Cl-].[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















